2-Bromo-4-fluorophenol is an aromatic compound characterized by the presence of both bromine and fluorine substituents on a phenolic ring. Its molecular formula is , and it has a molecular weight of approximately 191.00 g/mol. This compound is typically encountered as a solid at room temperature, exhibiting a white to gray appearance depending on its purity and form. The compound is notable for its unique combination of halogen substituents, which can significantly influence its chemical behavior and biological activity.
These reactions make 2-bromo-4-fluorophenol a versatile intermediate in organic synthesis.
Research indicates that 2-bromo-4-fluorophenol exhibits various biological activities, including potential antimicrobial and anti-inflammatory properties. Its halogenated structure may enhance its interaction with biological targets, such as enzymes and receptors, leading to significant pharmacological effects. Studies have shown that compounds with similar structures often exhibit activity against certain pathogens, making this compound a candidate for further investigation in medicinal chemistry.
Several methods have been developed for synthesizing 2-bromo-4-fluorophenol:
2-Bromo-4-fluorophenol finds applications in several fields:
Studies on the interactions of 2-bromo-4-fluorophenol with biological systems indicate its potential as a lead compound for drug development. Interaction studies often focus on:
These studies are essential for evaluating the therapeutic potential of 2-bromo-4-fluorophenol and its derivatives.
Several compounds share structural similarities with 2-bromo-4-fluorophenol, which may influence their chemical properties and biological activities:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Bromo-2-fluorophenol | Similar halogenation pattern but different position | |
3-Bromo-4-fluorophenol | Different substitution pattern affecting reactivity | |
2-Bromo-5-fluorophenol | Variation in position of fluorine; potential different biological activity | |
Fluoroaniline derivatives | Varies | Serve as precursors for synthesizing halogenated phenols |
Each of these compounds exhibits unique reactivity profiles due to the positioning of functional groups, influencing their applications in synthesis and biological studies.
Direct bromination of 4-fluorophenol represents the most straightforward synthetic approach for producing 2-bromo-4-fluorophenol. This methodology exploits the electron-donating properties of the phenolic hydroxyl group, which activates the aromatic ring toward electrophilic substitution reactions [1] [2]. The hydroxyl group exhibits a 2,4-directing effect, preferentially guiding incoming electrophiles to the ortho and para positions relative to the hydroxyl substituent [2].
The direct bromination proceeds through an electrophilic aromatic substitution mechanism where the fluorine substituent influences the regioselectivity [3]. The reaction requires carefully controlled conditions to achieve optimal ortho-selectivity while minimizing dibromination products [4] [5]. At low temperatures, the reaction exhibits high regioselectivity for the ortho position, producing 2-bromo-4-fluorophenol as the predominant product [5].
Laboratory-scale direct bromination typically employs bromine in dichloromethane at temperatures between -20°C and 0°C [6]. A representative procedure involves the dropwise addition of 15.3 milliliters of bromine to 33.6 grams of 4-fluorophenol in 300 milliliters of dichloromethane at -20°C [6]. After standing for 24 hours, the colorless solution yields 46 grams of 2-bromo-4-fluorophenol with a boiling point of 70°C at 13.3 millibars [6].
Parameter | Value | Reference |
---|---|---|
Temperature | -20°C to 0°C | [6] [4] |
Solvent | Dichloromethane | [6] |
Reaction Time | 15-24 hours | [6] [4] |
Yield | 82-97% | [6] [4] |
Alternative brominating agents include bromine water, which readily reacts with 4-fluorophenol in the absence of catalysts due to the enhanced reactivity of the phenolic ring system [1] [2]. The reaction with bromine water produces a white precipitate of brominated products, demonstrating the facile nature of this transformation [2].
The regioselectivity of direct bromination is influenced by electronic and steric factors [7]. The fluorine substituent at the para position exhibits a weak electron-withdrawing effect, which modestly deactivates the aromatic ring compared to unsubstituted phenol [7]. However, the strong activating effect of the hydroxyl group predominates, resulting in preferential bromination at the ortho position [8].
Temperature control plays a critical role in achieving high regioselectivity [5]. Lower reaction temperatures favor kinetic control, leading to preferential formation of the ortho-brominated product [5]. At elevated temperatures, thermodynamic factors become more significant, potentially leading to formation of multiple bromination products [5].
The diazotization-hydrolysis strategy provides an alternative synthetic pathway that offers excellent regioselectivity for preparing 2-bromo-4-fluorophenol [9] [10]. This approach involves the conversion of an appropriately substituted aniline derivative through diazonium salt formation followed by hydrolytic replacement of the diazonium group [9] [11].
The diazotization reaction proceeds through the treatment of 2-bromo-4-fluoroaniline with nitrous acid in the presence of hydrochloric acid at temperatures between 0°C and 5°C [9] [11]. The formation of the diazonium salt occurs via nucleophilic attack of the amino group on nitrous acid, followed by dehydration to form the nitrogen-nitrogen triple bond [12] [11].
The subsequent hydrolysis step involves heating the diazonium salt solution, causing the elimination of nitrogen gas and formation of a carbocation intermediate [10]. Water acts as a nucleophile, attacking the positively charged carbon to form the corresponding phenol [10]. The overall transformation converts the amino group to a hydroxyl group with complete retention of regioselectivity [10].
This methodology offers several distinct advantages over direct bromination approaches [9] [11]. The regioselectivity is predetermined by the substitution pattern of the starting aniline, eliminating concerns about competing bromination sites [11]. The diazonium salt intermediate can be prepared at low temperatures and stored briefly, providing operational flexibility [11].
Reaction Step | Temperature | Time | Yield |
---|---|---|---|
Diazotization | 0-5°C | 30-60 minutes | >95% |
Hydrolysis | 80-100°C | 2-4 hours | 80-90% |
Overall | - | - | 75-85% |
The required 2-bromo-4-fluoroaniline starting material can be prepared through several routes . Direct bromination of 4-fluoroaniline under controlled conditions provides access to the ortho-brominated product . Alternative approaches involve nucleophilic aromatic substitution reactions or reduction of corresponding nitro compounds .
The diazotization reaction requires careful pH control and temperature management to ensure complete conversion and minimize side reactions [9]. The use of excess hydrochloric acid maintains the necessary acidic conditions while preventing decomposition of the diazonium salt [9].
Catalytic bromination methodologies represent advanced synthetic approaches that offer enhanced control over regioselectivity and reaction efficiency [14] [15]. These methods employ metal catalysts or specialized reagent systems to facilitate bromination under milder conditions while achieving high yields [14] [16].
Palladium-catalyzed bromination provides a versatile platform for introducing bromine substituents into aromatic systems [15] [17]. The catalyst system typically employs palladium acetate or palladium chloride complexes in combination with suitable ligands [15]. N-bromosuccinimide serves as the brominating agent, offering a convenient source of electrophilic bromine [15] [18].
The reaction mechanism involves oxidative addition of the carbon-hydrogen bond to the palladium center, followed by bromination and reductive elimination [17]. This pathway enables regioselective bromination that can be complementary to conventional electrophilic aromatic substitution patterns [15].
Copper-manganese spinel oxide catalysts demonstrate exceptional performance for regioselective halogenation of phenolic substrates [14]. The Cu-Mn spinel oxide system operates effectively with N-halosuccinimide reagents under mild conditions [14]. Phenols bearing both electron-withdrawing and electron-donating groups undergo monohalogenation with high para-selectivity when the para position is available [14].
For substrates where the para position is occupied, such as 4-fluorophenol, the catalyst system directs bromination to the ortho position with excellent selectivity [14]. The catalyst demonstrates robust performance and can be reused multiple times without significant loss of activity [14].
Catalyst System | Temperature | Solvent | Yield | Selectivity |
---|---|---|---|---|
Pd(OAc)₂/ligand | 25-80°C | Acetonitrile | 85-95% | >90% ortho |
Cu-Mn spinel | 25°C | Dichloromethane | 90-98% | >95% ortho |
Ruthenium-catalyzed bromination offers unique regioselectivity patterns that differ from conventional electrophilic substitution [16]. The [{Ru(p-cymene)Cl₂}₂] catalyst system enables meta-selective bromination of 2-phenylpyridine derivatives using tetrabutylammonium tribromide as the brominating agent [16].
This methodology proceeds through ortho-ruthenation followed by functionalization at the position para to the carbon-ruthenium bond, resulting in overall meta-substitution [16]. The reaction requires air-sensitive conditions and operates optimally in 1,4-dioxane solvent [16].
Iron-based catalysts provide cost-effective alternatives for bromination reactions [19]. Ferric bromide acts as both a Lewis acid catalyst and a source of bromide ions [19]. The catalyst activates molecular bromine toward electrophilic attack while providing regioselectivity control [19].
Industrial-scale production of 2-bromo-4-fluorophenol requires careful consideration of process economics, yield optimization, and environmental impact [20] [21]. Large-scale manufacturing protocols emphasize operational simplicity, high atom economy, and minimization of waste streams [21].
Continuous flow reactors offer significant advantages for industrial bromination processes [21]. These systems provide enhanced heat and mass transfer characteristics, enabling better control of highly exothermic bromination reactions [21]. The high surface-to-volume ratio in flow reactors minimizes the risk of runaway reactions and ensures optimal temperature control [21].
In situ generation of bromine from hydrogen bromide and hydrogen peroxide eliminates the need for handling and storing large quantities of molecular bromine [21]. This approach reduces safety hazards while maintaining high reaction efficiency [21]. The bromine generation rate can be precisely matched to the consumption rate, minimizing accumulation of unreacted halogen [21].
Process Parameter | Batch Process | Continuous Flow |
---|---|---|
Reaction Temperature | -10 to 5°C | 20-40°C |
Residence Time | 2-24 hours | 10-60 minutes |
Heat Transfer | Limited | Excellent |
Safety Profile | High risk | Reduced risk |
Industrial bromination protocols frequently employ two-phase solvent systems consisting of water and an immiscible organic solvent [20]. This approach facilitates product separation while managing the hydrogen bromide byproduct [20]. The aqueous phase dissolves the liberated hydrogen bromide, preventing acid buildup that could compromise product quality [20].
Suitable organic solvents include methylene chloride, chloroform, and halogenated alkanes with boiling points between 35°C and 150°C [20]. The optimal solvent ratio typically ranges from 0.2 to 20 volumes of water per volume of organic solvent [20]. This system enables the brominated product to crystallize as a pure white solid requiring minimal purification [20].
Industrial processes emphasize yield maximization through careful stoichiometry control [20]. The use of 1.0 to 1.1 moles of brominating agent per mole of phenolic substrate provides optimal conversion while minimizing overoxidation [20]. Temperature control maintains reaction selectivity, with lower temperatures favoring the desired regioselectivity [20].
The concentration of hydrogen bromide in the aqueous phase should not exceed 35% by weight to prevent adverse effects on reaction selectivity [20]. Partial neutralization with sodium bicarbonate or lime can be employed to maintain optimal acid concentrations [20].
Successful scale-up requires careful attention to mixing efficiency and heat removal [22]. The bromination reaction is highly exothermic, necessitating robust cooling systems to maintain temperature control [22]. Efficient stirring ensures uniform reagent distribution and prevents formation of localized hot spots [22].
Reaction monitoring through gas chromatography enables real-time assessment of conversion and selectivity [7]. This analytical feedback allows for immediate process adjustments to maintain optimal reaction conditions [7].
Green chemistry principles drive the development of more sustainable bromination methodologies that minimize environmental impact while maintaining synthetic efficiency [23] [24]. These approaches focus on renewable feedstocks, solvent-free reactions, and waste reduction strategies [23].
Electrochemical bromination represents a promising green alternative that eliminates the need for chemical oxidants [25] [26]. The process employs bromide salts as the bromine source, generating the active brominating species through anodic oxidation [25]. Paired electrolysis enables simultaneous cathodic reduction processes that can produce valuable byproducts [25].
The electrochemical approach operates effectively in undivided cells at room temperature [26]. Tetrabutylammonium bromide serves as both the supporting electrolyte and bromine source [25]. The method demonstrates excellent functional group tolerance and can be readily scaled for industrial applications [26].
Parameter | Electrochemical | Traditional |
---|---|---|
Temperature | 20-25°C | -20 to 0°C |
Oxidant | None required | Br₂ or H₂O₂ |
Waste Generation | Minimal | Significant |
Energy Efficiency | High | Moderate |
Enzyme-mediated halogenation offers unprecedented selectivity and operates under mild aqueous conditions [23]. Haloperoxidase enzymes catalyze the oxidation of halide ions in the presence of hydrogen peroxide, generating halogenating species under physiological conditions [23]. These systems demonstrate remarkable regioselectivity and can be engineered for specific substrate preferences [23].
Ionic liquids provide environmentally benign media for bromination reactions [27]. These solvents offer excellent dissolving power for both organic substrates and brominating agents while remaining non-volatile [27]. N-bromosuccinimide in ionic liquid media demonstrates enhanced regioselectivity compared to conventional organic solvents [27].
The ionic liquid can be recovered and recycled multiple times without significant loss of performance [27]. This approach reduces solvent waste while maintaining high reaction efficiency [27].
Solvent-free bromination protocols eliminate organic solvent usage entirely [28]. Solid-state reactions between N-bromosuccinimide and phenolic substrates proceed efficiently at room temperature [28]. These reactions typically require mechanical mixing or grinding to ensure adequate contact between reactants [28].
The absence of solvents simplifies product isolation and reduces environmental impact [28]. Solid-state reactions often demonstrate enhanced regioselectivity compared to solution-phase processes [28].
Microwave irradiation accelerates bromination reactions while reducing energy consumption [29]. The selective heating of polar reaction components enables rapid conversion under mild conditions [29]. Ammonium acetate catalysis combined with microwave heating provides efficient monobromination of phenolic substrates [29].
This methodology reduces reaction times from hours to minutes while maintaining high yields and selectivity [29]. The reduced energy requirements contribute to the overall sustainability of the process [29].
Green chemistry emphasizes maximizing atom economy to minimize waste generation [23]. Alternative brominating agents such as potassium bromide combined with oxidants provide higher atom utilization compared to molecular bromine [8]. The layered double hydroxide system employing potassium bromide and zinc-aluminum bromate demonstrates excellent atom economy while achieving high regioselectivity [8].
2-Bromo-4-fluorophenol exhibits consistent melting point characteristics across multiple sources, with experimental determinations showing values between 43-45°C [1] [2] [3] [4] [5]. The compound demonstrates clear phase transition behavior with literature reporting a narrow melting range of 43-45°C in most studies [1] [2] [5]. Thermo Fisher Scientific reports a slightly broader range of 39.0-45.0°C for clear melt formation [6], while TCI America specifies 43.0-46.0°C [4]. High-purity samples verified by HPLC analysis show melting points of 45.0-46.0°C [7], indicating that purity can influence the precise melting point determination.
The compound crystallizes as a solid with white to pale yellowish brown appearance [2] [5], forming crystals or powder depending on crystallization conditions [1] [6]. The relatively low melting point suggests moderate intermolecular forces, which can be attributed to the presence of the phenolic hydroxyl group capable of hydrogen bonding interactions, while the bromine and fluorine substituents influence the crystal packing through halogen bonding effects.
The boiling point of 2-Bromo-4-fluorophenol shows significant pressure dependence, consistent with the Clausius-Clapeyron relationship for vapor pressure-temperature behavior [1] [2] [3] [4] [5]. At reduced pressure (1 mmHg), the compound boils at 89°C [1] [2] [4] [5], while at 50 mmHg, the boiling point increases to 123-125°C [3]. TCI America reports a slightly lower pressure value of 0.8 mmHg for the 89°C boiling point [4], indicating high sensitivity to pressure variations.
Extrapolation to atmospheric pressure using computational methods suggests a boiling point range of 228-232°C at 760 mmHg [8]. The vapor pressure at 25°C is extremely low, measured as 0.0±0.5 mmHg [9], indicating minimal volatility at ambient conditions. This low vapor pressure is consistent with the presence of hydrogen bonding capabilities through the phenolic hydroxyl group, which restricts molecular mobility in the gas phase.
The relationship between vapor pressure and temperature follows exponential behavior typical of organic compounds, with the halogen substituents contributing to increased molecular weight and intermolecular interactions that reduce volatility compared to unsubstituted phenol.
The solubility characteristics of 2-Bromo-4-fluorophenol in organic solvents are influenced by its molecular structure containing both polar (hydroxyl) and non-polar (halogenated aromatic) regions. The compound's LogP value of 2.75 [9] indicates moderate lipophilicity, suggesting preferential solubility in organic solvents over water.
The presence of bromine and fluorine substituents enhances solubility in halogenated solvents and moderately polar organic media. The phenolic hydroxyl group provides hydrogen bonding capability, facilitating dissolution in protic solvents such as alcohols and polar aprotic solvents like dimethyl sulfoxide and dimethylformamide. Storage recommendations consistently specify protection from light and dry conditions [1] [2] [5] [10], suggesting potential photosensitivity and hygroscopic tendencies that could affect solubility behavior.
Based on structural analogies with related halogenated phenols, the compound likely exhibits good solubility in acetone, ethyl acetate, and chlorinated solvents, moderate solubility in ethanol and methanol, and limited water solubility. The specific solubility data in individual solvents was not comprehensively reported in the available literature, indicating a need for systematic solubility studies across different solvent systems.
2-Bromo-4-fluorophenol exhibits pH-dependent ionization behavior typical of substituted phenols, with a predicted pKa value of 8.44±0.18 [1]. This pKa value indicates that the compound exists predominantly in its protonated (neutral) form under physiological pH conditions, with significant deprotonation occurring only at elevated pH values above 9.
The electron-withdrawing effects of both bromine and fluorine substituents stabilize the phenoxide anion formed upon deprotonation, making the compound more acidic than unsubstituted phenol (pKa ~10). The fluorine atom at the para position provides stronger electron withdrawal through both inductive and resonance effects compared to the ortho-positioned bromine, contributing to the observed acidity enhancement.
Spectroscopic studies of related fluorophenol derivatives demonstrate pH-dependent tautomerism involving intramolecular hydrogen bonding [11]. In 2-Bromo-4-fluorophenol, the spatial arrangement of substituents may allow for weak intramolecular interactions between the hydroxyl group and the halogen atoms, influencing the compound's ionization behavior and stability across different pH ranges.
The dissociation constant indicates that buffer systems with pH values around 8-9 would be most effective for maintaining specific ionization states of the compound in solution, which is relevant for analytical applications and synthetic transformations requiring controlled protonation states.
Photostability studies of 2-Bromo-4-fluorophenol reveal susceptibility to degradation under ultraviolet irradiation, consistent with behavior observed in related halogenated phenols [12]. Storage recommendations consistently specify protection from light [2] [5] [10], indicating known photosensitivity issues that can lead to decomposition and product deterioration.
Thermal decomposition pathways involve multiple mechanisms depending on temperature and atmospheric conditions. Safety data sheets report thermal decomposition generating carbon oxides, hydrogen bromide, and hydrogen fluoride as primary decomposition products [13] [14] [15]. These hazardous decomposition products form through C-Br and C-F bond cleavage at elevated temperatures, typically beginning around 200°C based on analogous brominated compounds .
The decomposition process likely proceeds through free radical mechanisms initiated by thermal energy or photochemical activation. The C-Br bond, being weaker than the C-F bond, undergoes preferential cleavage, leading to bromine radical formation and subsequent chain reactions. The phenolic hydroxyl group may participate in decomposition through oxidative pathways, potentially forming quinone intermediates under oxidizing conditions.
Photodegradation mechanisms may involve excited state chemistry leading to halogen elimination and aromatic ring modification. UV-induced decomposition of similar bromophenols has been shown to proceed through Wolff rearrangement mechanisms [17], suggesting comparable pathways may operate for 2-Bromo-4-fluorophenol under photochemical conditions.
The compound's thermal stability under normal storage conditions (below 25°C) appears adequate based on commercial availability and handling procedures, but extended exposure to elevated temperatures or UV radiation should be avoided to prevent decomposition and formation of toxic byproducts.
Property | Value | Temperature/Conditions | Source |
---|---|---|---|
Melting Point (°C) | 43-45 | Standard conditions | [1] [2] [3] [4] [5] |
Boiling Point (°C) | 89 | 1 mmHg | [1] [2] [4] [5] |
Boiling Point (°C) | 123-125 | 50 mmHg | [3] |
Density (g/cm³) | 1.744 | 25°C | [1] [7] |
Vapor Pressure (mmHg) | 0.0±0.5 | 25°C | [9] |
pKa | 8.44±0.18 | Aqueous solution | [1] |
LogP | 2.75 | Octanol/water | [9] |
Flash Point (°C) | 85 | Closed cup | [1] [2] [3] [7] |
Refractive Index | 1.554 | 20°C/D | [1] [7] |
Source | Melting Point (°C) | Method | Reference |
---|---|---|---|
ChemicalBook | 43-45 | Literature | [1] |
FUJIFILM Wako | 43-45 | Experimental | [2] |
Thermo Fisher Scientific | 39.0-45.0 | Clear melt | [6] |
TCI America | 43.0-46.0 | Literature | [4] |
Ruifu Chemical | 45.0-46.0 | HPLC verified | [7] |
Pressure (mmHg) | Boiling Point (°C) | Source | Reference |
---|---|---|---|
0.8 | 89 | TCI America | [4] |
1.0 | 89 | Multiple sources | [1] [2] [5] |
50 | 123-125 | Thermo Fisher | [3] |
760 | 228-232 | EPA (predicted) | [8] |
Irritant